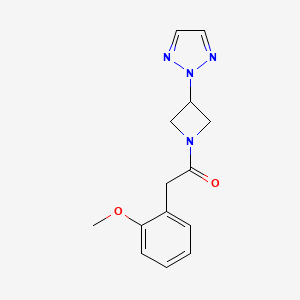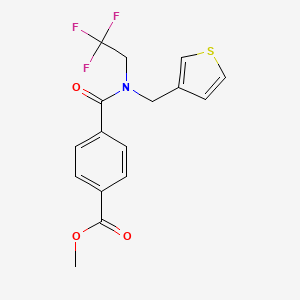![molecular formula C18H17N3O3S B2831137 6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-13-2](/img/structure/B2831137.png)
6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The furan ring and the phenyl ring in the structure could contribute to its physicochemical properties and biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the attachment of the furan and phenyl rings. The methylthio group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a furan ring attached at one position and a phenyl ring substituted with a methylthio group at another position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. The furan ring, the phenyl ring, and the pyrrolopyrimidine core could all potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, phenyl, and pyrrolopyrimidine groups. For example, the compound’s solubility could be affected by these groups .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves cycloaddition reactions or modifications of furan derivatives. For instance, Adams et al. (2005) described a synthesis approach through a [4+2]-cycloaddition reaction involving a furan dione reacted with phenyl isocyanate, resulting in a new pyrrolopyrimidine derivative Adams et al., 2005. This methodology could potentially be adapted for the synthesis of the specified compound by altering the substituents involved in the cycloaddition reaction.
Biological Activity and Applications
The structural motifs present in the specified compound are reminiscent of those found in molecules with significant biological activities. Pyrrolopyrimidine derivatives have been studied for various biological activities, including antimicrobial and antiprotozoal properties. For example, Abu-Hashem et al. (2018) synthesized furothiazolo pyrimido quinazolinones with considerable antimicrobial activity Abu‐Hashem, 2018. These findings suggest potential research avenues exploring the antimicrobial properties of the compound , given its structural similarity to the compounds studied.
Material Science Applications
Compounds containing the pyrrolopyrimidine core have also been explored for their utility in material sciences, particularly in organic electronics. Yuan et al. (2012) designed and synthesized low-band-gap donor–acceptor copolymers incorporating pyrrolopyrimidine derivatives for use in organic field-effect transistors and polymer solar cells, highlighting the potential of pyrrolopyrimidine derivatives in advanced material applications Yuan et al., 2012.
Sensor Development
The unique structural features of pyrrolopyrimidine derivatives make them candidates for sensor development, particularly as ionophores for detecting specific ions. Cordaro et al. (2011) investigated a U-shaped molecule synthesized via 1,3-dipolar cycloaddition for its capacity to bind metal cations, demonstrating the potential of structurally similar compounds in sensor applications Cordaro et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-13-6-4-11(5-7-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-12-3-2-8-24-12/h2-8,16H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKDJUSTPAUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)
![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2831058.png)
![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)



![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)


![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)
![4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2831077.png)